[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
Overview
Description
[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to have anti-inflammatory or analgesic effects
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors that can affect the pharmacokinetics of these compounds include their solubility, their stability in the body, and their ability to cross cell membranes
Result of Action
The result of the action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to have therapeutic effects in the treatment of various diseases, including bacterial and fungal infections, inflammation, and cancer
Action Environment
The action environment of thiazole derivatives can be influenced by a variety of factors, including the pH of the environment, the presence of other compounds, and the temperature
Properties
IUPAC Name |
[1-(1,3-thiazol-4-ylmethyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-4-7-1-10(2-7)3-8-5-12-6-9-8/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJRFJYNZOWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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